

An In-Depth Technical Guide to (±)-2-Chloropropionyl-d4 Chloride

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Compound of Interest

Compound Name: (±)-2-Chloropropionyl--d4 Chloride

CAS No.: 1219794-98-5

Cat. No.: B572878

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (±)-2-Chloropropionyl-d4 Chloride, a deuterated acyl chloride of significant interest in synthetic chemistry and analytical sciences. Authored for the discerning researcher, this document moves beyond a simple cataloging of properties to deliver actionable insights into its application, synthesis, and handling, grounded in established scientific principles.

Core Compound Profile and Physicochemical Properties

(±)-2-Chloropropionyl-d4 Chloride is the deuterated analogue of 2-chloropropionyl chloride, where the four hydrogen atoms on the second and third carbons have been substituted with deuterium. This isotopic labeling is the defining feature of the molecule, rendering it an invaluable tool in mass spectrometry-based applications and mechanistic studies.[1] As an acyl chloride, it is a highly reactive compound, serving as a precursor for introducing the 2-chloropropionyl moiety into a variety of molecular scaffolds.[2]

The fundamental physicochemical properties are summarized below:

Property	Value	Source(s)
Molecular Formula	C ₃ D ₄ Cl ₂ O	[3]
Molecular Weight	~130.99 g/mol	[1][3]
CAS Number	1219794-98-5	[3]
Appearance	Liquid	[1][2]
Boiling Point	109-111 °C (for unlabeled)	[1]
Density	~1.308 g/mL at 25 °C (for unlabeled)	[1]
Solubility	Soluble in organic solvents; reacts violently with water	[2][4][5]
Stability	Moisture-sensitive	[1]
IUPAC Name	2-chloro-2,3,3,3-tetradeuteriopropionyl chloride	[1][3]

Note: Some physical properties are listed for the unlabeled analogue (CAS 7623-09-8) as they are expected to be very similar. The primary difference lies in the molecular weight due to the presence of deuterium.

Synthesis and Isotopic Labeling

The synthesis of (±)-2-Chloropropionyl-d₄ Chloride involves the chlorination of a deuterated propionic acid precursor. Common industrial methods for the non-deuterated analogue include the chlorination of propionyl chloride or the treatment of 2-chloropropionic acid with a chlorinating agent like thionyl chloride (SOCl₂).^{[2][6]} One documented one-pot synthesis for the chiral D-(+)-enantiomer involves reacting L-lactic acid with thionyl chloride and a pyridine catalyst at low temperatures.^{[2][7]} The synthesis of the deuterated version would require starting with an appropriately labeled precursor, such as propionic-d₅ acid.

The Significance of Deuterium Labeling:

The substitution of hydrogen with deuterium provides a stable isotopic label. This is critical for its primary applications:

- **Internal Standards in Mass Spectrometry:** Deuterated standards are considered the gold standard for quantitative analysis using techniques like LC-MS. They co-elute chromatographically with the non-labeled analyte and exhibit similar ionization efficiency, but are distinguished by their higher mass-to-charge ratio (m/z). This allows for precise and accurate quantification by correcting for matrix effects and variations during sample preparation and analysis.
- **Mechanistic Studies:** The deuterium label can be used as a tracer to elucidate reaction mechanisms and metabolic pathways.^[1] The kinetic isotope effect, where the C-D bond is stronger and reacts more slowly than a C-H bond, can provide profound insights into the rate-determining steps of a chemical transformation.

Key Applications in Scientific Research

(±)-2-Chloropropionyl-d₄ Chloride is a versatile reagent with applications spanning pharmaceuticals, materials science, and agrochemicals.^{[2][8][9]}

- **Pharmaceutical Synthesis:** As a reactive intermediate, it is used to build complex active pharmaceutical ingredients (APIs).^{[2][8]} Its non-deuterated counterpart is a key building block for drugs like ibuprofen.^[2]
- **Polymer Chemistry:** The acyl chloride functional group is used to initiate polymerization reactions. It has been used to prepare poly(ethylene glycol) macroinitiators for atom transfer radical polymerization (ATRP) of styrene and to functionalize surfaces.
- **Agrochemicals:** This compound serves as a vital precursor in the manufacturing of various herbicides, pesticides, and fungicides.^{[2][8][9]}

Spectroscopic Signature and Analytical Characterization

The identity and purity of (±)-2-Chloropropionyl-d₄ Chloride are confirmed through standard analytical techniques.

- Mass Spectrometry (MS): The key diagnostic feature is its molecular ion peak, which will be 4 mass units higher than its non-deuterated counterpart. The fragmentation pattern will also show corresponding mass shifts for fragments retaining the deuterated ethyl group.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: A proton NMR spectrum will be characterized by the absence of signals corresponding to the α -proton and the methyl protons, confirming successful deuteration. Only impurity-related proton signals would be visible.
 - ^2H NMR (Deuterium NMR): A deuterium spectrum would show signals in regions analogous to where the protons would appear in the ^1H NMR spectrum, confirming the location of the deuterium labels.
 - ^{13}C NMR: The carbon signals for C2 and C3 will exhibit coupling to deuterium (C-D coupling), resulting in characteristic multiplets, and a slight upfield shift compared to the non-deuterated compound.
- Infrared (IR) Spectroscopy: The most prominent feature will be a strong absorption band characteristic of the acyl chloride carbonyl (C=O) stretch, typically around $1780\text{-}1815\text{ cm}^{-1}$. The C-D stretching vibrations will appear at lower frequencies (around $2100\text{-}2250\text{ cm}^{-1}$) compared to the typical C-H stretches (around $2850\text{-}3000\text{ cm}^{-1}$).

Safe Handling and Storage Protocols

(±)-2-Chloropropionyl-d₄ Chloride is a corrosive, toxic, and moisture-sensitive compound that demands stringent safety protocols.[\[1\]](#)[\[4\]](#)

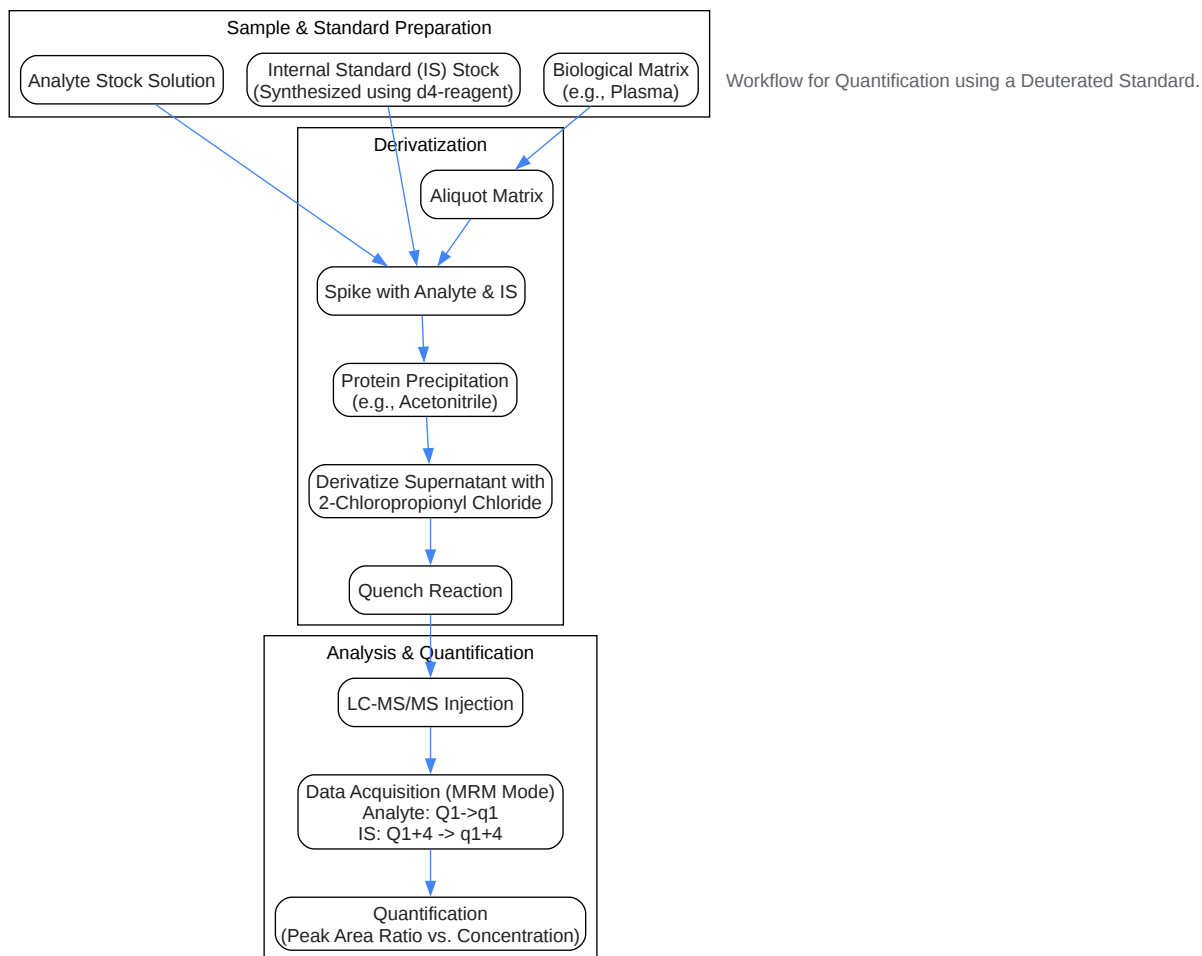
- Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[\[4\]](#)[\[10\]](#)
- Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[\[4\]](#)[\[11\]](#) It reacts violently with water, liberating toxic gas.[\[4\]](#)[\[5\]](#)[\[11\]](#) Keep away from heat, sparks, and open flames.[\[4\]](#)[\[10\]](#) Use non-sparking tools and ground all equipment to prevent static discharge.[\[4\]](#)[\[5\]](#)

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive and flammable liquids.[4][5][10] It is incompatible with strong oxidizing agents, bases, alcohols, and amines.[5]
- First Aid:
 - Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4][10]
 - Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[4][10]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][10]

Experimental Workflow: Use as an Internal Standard for LC-MS

This protocol outlines the use of (\pm)-2-Chloropropionyl-d4 Chloride to synthesize a deuterated derivative for use as an internal standard in a quantitative LC-MS/MS assay.

Objective: To quantify an analyte (e.g., a primary amine-containing drug) in a biological matrix by converting it to its 2-chloropropionyl derivative and using the deuterated analogue as an internal standard.



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Caption: Workflow for Quantification using a Deuterated Standard.

Methodology:

- **Synthesis of Internal Standard (IS):** In a separate reaction, derivatize a pure standard of the target analyte with (\pm)-2-Chloropropionyl-d4 Chloride under optimized conditions (e.g., in an aprotic solvent like acetonitrile with a non-nucleophilic base like diisopropylethylamine). Purify the resulting d4-labeled derivative.
- **Preparation of Stock Solutions:** Prepare a stock solution of the purified d4-IS and a separate stock solution of the non-labeled analyte (calibration standard).
- **Sample Preparation:** a. To an aliquot of the biological sample (e.g., 100 μ L of plasma), add a fixed amount of the d4-IS solution. b. For calibration curve samples, add varying known amounts of the non-labeled analyte stock solution to blank plasma. c. Perform a protein precipitation by adding a cold organic solvent (e.g., 300 μ L of acetonitrile). Vortex and centrifuge.
- **Derivatization:** a. Transfer the supernatant to a clean vial. b. Add a solution of unlabeled 2-chloropropionyl chloride in acetonitrile and a suitable base. **Causality:** The unlabeled reagent is used here to derivatize both the endogenous analyte and the spiked d4-IS under identical conditions, ensuring derivatization efficiency does not bias the results. c. Allow the reaction to proceed for a set time at a controlled temperature.
- **Analysis:** a. Quench the reaction (e.g., by adding a small amount of water or acid). b. Inject the sample onto an appropriate LC-MS/MS system. c. Monitor the specific mass transitions (MRM) for both the derivatized analyte and the derivatized d4-IS. The parent ion (Q1) for the IS will be 4 Da higher than the analyte.
- **Quantification:** a. Calculate the ratio of the peak area of the analyte to the peak area of the d4-IS. b. Construct a calibration curve by plotting this ratio against the known concentrations of the calibration standards. c. Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve. This ratiometric approach provides high precision and accuracy.

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